4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride
Description
This compound, with the molecular formula C₂₃H₂₅N₃·HCl (molecular weight: 379.9256 g/mol), is a hydrochloride salt featuring a conjugated cyclohexadienylidene core linked to two N,N-dimethylaniline groups via a methylene bridge . Its CAS registry number is 84215-49-6, and key physicochemical properties include:
- Melting point: 299.9°C
- Boiling point: 572.3°C at 760 mmHg
- Vapor pressure: 2.11 × 10⁻¹³ mmHg at 25°C .
Its synthesis typically involves condensation reactions between benzophenone derivatives and N,N-dimethylaniline, facilitated by reagents like PCl₃ or phosgene .
Properties
CAS No. |
84215-49-6 |
|---|---|
Molecular Formula |
C23H26ClN3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C23H25N3.ClH/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4;/h5-16,24H,1-4H3;1H |
InChI Key |
WWKGVZASJYXZKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium dithionite.
Substitution: Nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of simpler aromatic compounds, while reduction can yield various reduced forms of the original compound .
Scientific Research Applications
4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. In biological applications, it binds to bacterial cell walls, disrupting their integrity and leading to cell death. The molecular targets include various enzymes and structural proteins within the cells .
Comparison with Similar Compounds
Comparison :
- The absence of a hydrochloride salt and the presence of a hydrazide group reduce its thermal stability compared to the target compound.
2.2. 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Structure: Features a nitro group and a hydroxyaniline substituent on a cyclohexadienone backbone .
- Key Properties: Electron-withdrawing nitro group alters electronic properties, leading to red-shifted absorption spectra compared to dimethylamino electron donors .
Comparison :
- The nitro group increases reactivity toward nucleophilic attack, making this compound less stable under basic conditions than the hydrochloride-stabilized target compound.
- Potential applications diverge: nitro-containing compounds are often used in explosives or redox-active materials, whereas the target compound’s dimethylamino groups favor dye chemistry .
2.3. Bis-Chlorobenzene Pesticides (e.g., Dilan, Prolan)
Comparison :
- The target compound’s dimethylamino groups enhance solubility in polar solvents, unlike the hydrophobic chlorobenzenes.
- Functional group differences dictate distinct applications: agrochemicals vs. dyes or electronic materials .
Physicochemical and Functional Comparisons
Biological Activity
4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride, commonly referred to as Pararosaniline hydrochloride , is a synthetic organic compound with significant implications in biological research and applications. This compound is primarily recognized for its role as a histological dye and a fluorochrome, making it valuable in various staining techniques in microbiology and pathology.
- Molecular Formula : C19H18ClN3
- Molecular Weight : 323.82 g/mol
- CAS Number : 569-61-9
- Purity : >95% .
Histological Applications
Pararosaniline hydrochloride is extensively used in histology as a staining agent. It plays a crucial role in:
- Gram Staining : This method is fundamental for the classification of bacteria into Gram-positive and Gram-negative categories based on the properties of their cell walls. Pararosaniline serves as a primary stain that binds to bacterial cells, allowing for visualization under a microscope .
- Amyloid Detection : The compound is also employed in demonstrating amyloid deposits in tissues, which are associated with various diseases including Alzheimer's disease. Its ability to bind to amyloid fibrils makes it an effective tool for pathologists .
Fluorochrome Properties
As a fluorochrome, Pararosaniline exhibits fluorescence properties that enable it to be used in various imaging techniques. This characteristic allows researchers to visualize and quantify biological samples with high specificity and sensitivity.
Study 1: Efficacy in Bacterial Staining
A comparative study evaluated the effectiveness of Pararosaniline in Gram staining versus traditional methods. The results indicated that Pararosaniline provided clearer differentiation between bacterial types, enhancing diagnostic accuracy in clinical microbiology settings .
Study 2: Application in Pathological Research
In a study focused on neurodegenerative diseases, Pararosaniline was utilized to stain brain tissue sections for the presence of amyloid plaques. The findings demonstrated its effectiveness in highlighting pathological changes associated with Alzheimer's disease, thus supporting its use as a diagnostic tool .
Safety and Regulatory Information
While Pararosaniline hydrochloride is valuable for research, it is essential to note that it has been classified as potentially carcinogenic under certain conditions according to California's Proposition 65 guidelines . Proper safety protocols should be followed when handling this compound.
Q & A
Basic: What are the optimal synthetic routes for 4,4'-((4-Iminocycloclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Pathways : Begin with condensation reactions between N,N-dimethylaniline derivatives and cyclohexadienone intermediates under acidic conditions. The formation of the iminoquinoid structure requires precise stoichiometric control to avoid over-protonation or side reactions .
- Optimization via DoE : Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like temperature (50–100°C), pH (3–6), and solvent polarity (e.g., ethanol vs. acetonitrile) while monitoring yield via HPLC. Statistical tools like response surface methodology (RSM) can identify optimal conditions .
Basic: How can researchers ensure the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reversed-phase columns (e.g., Chromolith® or Purospher® STAR) with UV detection at λ = 254 nm to assess purity. Mobile phases may include acetonitrile/water with 0.1% trifluoroacetic acid .
- NMR : Confirm the presence of the iminoquinoid moiety via ¹H-NMR (δ = 6.5–7.5 ppm for aromatic protons) and ¹³C-NMR for carbonyl/imine carbons .
- Handling : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
- Ecotoxicology : Limited data exist, but treat as a potential environmental hazard. Avoid aqueous discharge; use chemical waste protocols .
Advanced: How can computational methods elucidate the electronic structure and reaction mechanisms of this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Path Search : Apply automated reaction path algorithms (e.g., GRRM or AFIR) to explore intermediates in acid-catalyzed condensation pathways .
Advanced: What experimental design strategies can accelerate the discovery of novel derivatives with enhanced photochemical properties?
Methodological Answer:
- High-Throughput Screening : Use combinatorial libraries to test substituent effects on the benzene rings. Prioritize electron-donating groups (e.g., –OCH₃) to modulate HOMO-LUMO gaps .
- Feedback Loops : Integrate experimental data (e.g., fluorescence quantum yields) with machine learning models to predict structure-property relationships .
Advanced: How can advanced spectroscopic techniques resolve contradictions in reported tautomeric equilibria of the iminoquinoid core?
Methodological Answer:
- In Situ Spectroscopy :
Advanced: What methodologies are recommended for studying its potential as a photosensitizer in TiO₂-based photocatalysis?
Methodological Answer:
- Photochemical Assays :
- Immobilize the compound on TiO₂ nanoparticles and measure reactive oxygen species (ROS) generation under UV/visible light using electron paramagnetic resonance (EPR) with spin traps like DMPO .
- Compare degradation rates of model pollutants (e.g., methylene blue) to benchmark against existing sensitizers .
Advanced: How can reactor design principles improve scalability for gram-scale synthesis while maintaining reproducibility?
Methodological Answer:
- Continuous Flow Systems : Utilize microreactors to enhance heat/mass transfer and reduce batch-to-batch variability. Parameters to optimize include residence time (10–30 min) and flow rate (0.5–2 mL/min) .
- Process Control : Implement inline PAT (process analytical technology) tools like FTIR or UV probes for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
